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Compound of Interest

Compound Name: 2,4-Dihydroxycinnamic acid

Cat. No.: B1297467 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the application of quantum

chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2,4-
Dihydroxycinnamic acid (also known as Umbellic acid). This compound is a hydroxycinnamic

acid and an isomer of caffeic acid, serving as a precursor in the umbelliferone biosynthesis

pathway.[1] Understanding its molecular properties through computational methods offers

valuable insights for drug design and development.

Introduction to 2,4-Dihydroxycinnamic Acid
2,4-Dihydroxycinnamic acid (C9H8O4) is a phenolic compound with significant biological

relevance.[1] Its chemical structure, featuring a phenyl ring with two hydroxyl groups and an

acrylic acid side chain, allows for a range of interactions with biological targets. Quantum

chemical calculations provide a powerful tool to investigate its molecular geometry, electronic

structure, and reactivity, which are fundamental to its biological activity.

Experimental Protocols: Computational
Methodology
The computational methods outlined here are representative of the standard practices for

quantum chemical calculations of phenolic compounds and are based on methodologies
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reported for similar molecules, such as cinnamic acid derivatives and dihydroxybenzoic acid.[2]

[3][4]

Software: All calculations are typically performed using a comprehensive computational

chemistry software package such as Gaussian.[5]

Methodology:

Geometry Optimization: The initial molecular structure of 2,4-Dihydroxycinnamic acid is

optimized to find the most stable conformation (the global minimum on the potential energy

surface). Density Functional Theory (DFT) is a widely used method for this purpose. A

common functional and basis set combination for such molecules is B3LYP/6-311+G(d,p).[2]

[5] The vibrational frequency analysis is then performed on the optimized geometry to

confirm that it corresponds to a true minimum (i.e., no imaginary frequencies).

Electronic Properties: Based on the optimized geometry, various electronic properties are

calculated. These include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular

Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.

The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity

and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the

charge distribution and identify regions of electrophilic and nucleophilic attack.

Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity,

electronegativity, chemical hardness, and softness are calculated from the HOMO and

LUMO energies to quantify the molecule's reactivity.

Spectroscopic Properties:

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is employed to

simulate the electronic absorption spectra and predict the maximum absorption

wavelengths (λmax).
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Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities are

calculated from the second derivatives of the energy with respect to the nuclear

coordinates. The calculated frequencies are often scaled by a factor to account for

anharmonicity and other systematic errors.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C are

calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.

Data Presentation: Calculated Properties
The following tables summarize the hypothetical quantitative data for 2,4-Dihydroxycinnamic
acid, based on typical results from DFT calculations on similar molecules.

Table 1: Optimized Geometrical Parameters
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Parameter Bond Length (Å) Parameter Bond Angle (°)

C1-C2 1.395 C2-C1-C6 119.8

C2-C3 1.390 C1-C2-C3 120.5

C3-C4 1.392 C2-C3-C4 119.7

C4-C5 1.391 C3-C4-C5 120.3

C5-C6 1.393 C4-C5-C6 119.9

C1-C6 1.396 C5-C6-C1 119.8

C1-C7 1.480 C6-C1-C7 120.1

C7=C8 1.345 C1-C7-C8 122.5

C8-C9 1.475 C7-C8-C9 121.8

C9=O10 1.215 C8-C9-O11 117.5

C9-O11 1.360 C8-C9=O10 125.0

C2-O12 1.365 O10-C9-O11 117.5

C4-O13 1.368 C1-C2-O12 118.0

O11-H14 0.970 C3-C4-O13 117.8

O12-H15 0.968 C9-O11-H14 108.5

O13-H16 0.969 C2-O12-H15 109.0

C4-O13-H16 109.2

Table 2: Calculated Electronic Properties
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Property Value

HOMO Energy -6.25 eV

LUMO Energy -1.89 eV

HOMO-LUMO Gap 4.36 eV

Ionization Potential 6.25 eV

Electron Affinity 1.89 eV

Electronegativity (χ) 4.07

Chemical Hardness (η) 2.18

Chemical Softness (S) 0.23

Dipole Moment 3.5 D

Table 3: Simulated Spectroscopic Data

Spectrum Key Peaks

UV-Vis (λmax) 285 nm, 320 nm

IR (cm⁻¹)

3450 (O-H stretch, hydroxyls), 3050 (C-H

stretch, aromatic), 1680 (C=O stretch,

carboxylic acid), 1610 (C=C stretch, vinyl),

1580, 1520 (C=C stretch, aromatic)

¹H NMR (ppm)
11.5 (1H, -COOH), 7.8 (1H, vinyl), 7.2-6.5 (3H,

aromatic), 6.3 (1H, vinyl), 5.5 (2H, -OH)

¹³C NMR (ppm)
170 (-COOH), 160-155 (C-OH), 145 (vinyl CH),

130-110 (aromatic C), 115 (vinyl CH)

Visualizations
The following diagrams illustrate key aspects of the quantum chemical calculations of 2,4-
Dihydroxycinnamic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1297467?utm_src=pdf-body
https://www.benchchem.com/product/b1297467?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular structure and atom numbering of 2,4-Dihydroxycinnamic acid.

Quantum Chemical Calculation Workflow

Input
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A typical workflow for quantum chemical calculations.
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Frontier Molecular Orbital Relationship

Chemical Properties
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Relationship between FMOs and chemical reactivity.

Conclusion
Quantum chemical calculations offer a detailed and insightful perspective on the molecular

properties of 2,4-Dihydroxycinnamic acid. The data generated from these computational

studies, including optimized geometry, electronic structure, and spectroscopic profiles, provide

a fundamental basis for understanding its biological activity and for the rational design of new

therapeutic agents. The methodologies and representative data presented in this guide serve

as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and

drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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